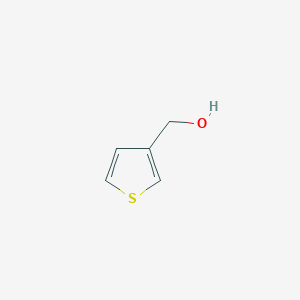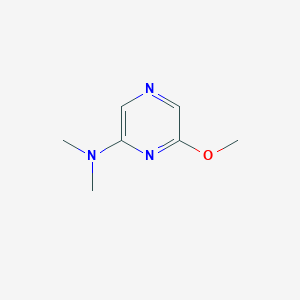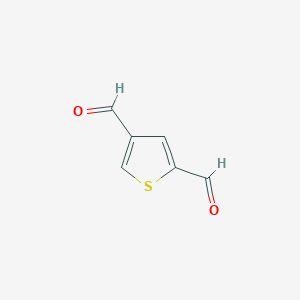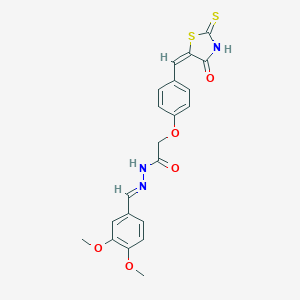
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a chemical compound that is widely used in scientific research. It is commonly referred to as "thioflavin T" and is used as a fluorescent dye to label amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease.
Mécanisme D'action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing the dye to fluoresce. This allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.
Effets Biochimiques Et Physiologiques
Thioflavin T has no known biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using thioflavin T in lab experiments is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be detected using standard fluorescence microscopy techniques. However, thioflavin T has limitations in that it can only label beta-sheet structures, and it may bind to other non-amyloid structures in certain conditions.
Orientations Futures
For thioflavin T research include developing new fluorescent dyes with improved sensitivity and specificity for amyloid fibrils. Additionally, researchers are working to develop new imaging techniques that can visualize amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of diseases such as Alzheimer's.
Méthodes De Synthèse
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3,4-dimethoxybenzaldehyde to form the final product.
Applications De Recherche Scientifique
Thioflavin T is primarily used in scientific research to label and detect amyloid fibrils. It has been used to study the aggregation of various proteins, including beta-amyloid, alpha-synuclein, and prion proteins. Thioflavin T is also used in the diagnosis of Alzheimer's disease, as amyloid fibrils are a hallmark of the disease.
Propriétés
Numéro CAS |
139298-32-1 |
|---|---|
Nom du produit |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide |
Formule moléculaire |
C21H19N3O5S2 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O5S2/c1-27-16-8-5-14(9-17(16)28-2)11-22-24-19(25)12-29-15-6-3-13(4-7-15)10-18-20(26)23-21(30)31-18/h3-11H,12H2,1-2H3,(H,24,25)(H,23,26,30)/b18-10+,22-11+ |
Clé InChI |
TVTXOCCXVRYRLD-OCJVEPCKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
Synonymes |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyli dene-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




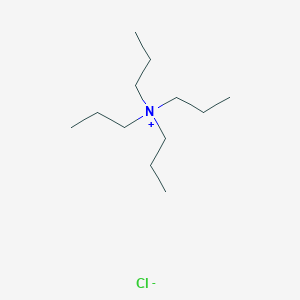


![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)


